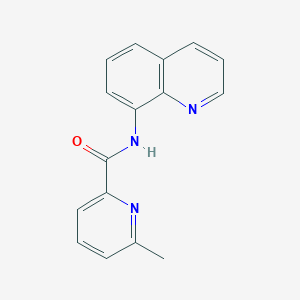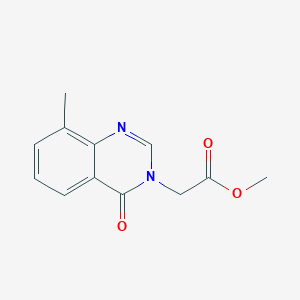![molecular formula C18H16Cl2N2O2 B7471839 2,5-dichloro-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide](/img/structure/B7471839.png)
2,5-dichloro-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dichloro-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide, also known as DPCP, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2,5-dichloro-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide involves its ability to selectively bind to cancer cells and induce apoptosis. This compound binds to the sigma-2 receptor on the surface of cancer cells, which triggers a signaling cascade that leads to the activation of caspases and the induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In vivo studies have shown that this compound has antitumor activity and can inhibit tumor growth in animal models. This compound has also been shown to have low toxicity and is well-tolerated in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2,5-dichloro-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide is its ability to selectively bind to cancer cells, which makes it a promising candidate for targeted drug delivery. This compound has also been shown to have low toxicity and is well-tolerated in animal studies. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in certain applications.
Direcciones Futuras
There are several future directions for the study of 2,5-dichloro-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide. One potential direction is the development of novel materials using this compound as a building block. Another potential direction is the further investigation of this compound as a cancer treatment, particularly in combination with other therapies. Additionally, the development of more efficient synthesis methods for this compound could enable its widespread use in various applications.
Conclusion:
In conclusion, this compound is a promising chemical compound that has potential applications in various fields such as cancer treatment, drug delivery, and material science. Its ability to selectively bind to cancer cells and induce apoptosis makes it a promising candidate for targeted drug delivery. Further research is needed to fully explore the potential of this compound in these fields.
Métodos De Síntesis
The synthesis of 2,5-dichloro-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide involves the reaction of 4-(pyrrolidine-1-carbonyl)aniline with 2,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain pure this compound.
Aplicaciones Científicas De Investigación
2,5-dichloro-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide has been extensively studied in scientific research due to its potential applications in various fields such as cancer treatment, drug delivery, and material science. In cancer treatment, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In drug delivery, this compound has been used as a carrier for targeted drug delivery due to its ability to selectively bind to cancer cells. In material science, this compound has been used to synthesize novel materials with unique properties.
Propiedades
IUPAC Name |
2,5-dichloro-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O2/c19-13-5-8-16(20)15(11-13)17(23)21-14-6-3-12(4-7-14)18(24)22-9-1-2-10-22/h3-8,11H,1-2,9-10H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVGIXXPPFYQDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-acetylphenoxy)-N-[2-(1,3-benzothiazol-2-yl)ethyl]acetamide](/img/structure/B7471757.png)
![2-[2-(Azocan-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7471761.png)


![1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B7471799.png)
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-fluorobenzamide](/img/structure/B7471810.png)

![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylbenzamide](/img/structure/B7471815.png)


![4-[2-(2-Bromo-4-fluorophenoxy)acetyl]piperazin-2-one](/img/structure/B7471833.png)

![2,2-dimethyl-N-[3-(piperidine-1-carbonyl)phenyl]propanamide](/img/structure/B7471853.png)
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-fluorobenzamide](/img/structure/B7471861.png)